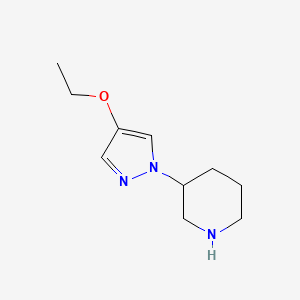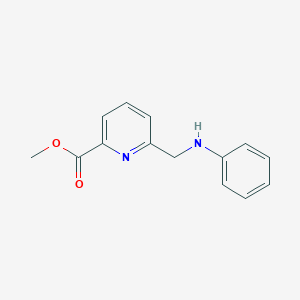
Methyl 6-((phenylamino)methyl)picolinate
Overview
Description
“Methyl 6-((phenylamino)methyl)picolinate” is a chemical compound. However, there is limited information available specifically for this compound. It’s worth noting that Methyl picolinate, a related compound, is a member of pyridines and an aromatic carboxylic acid12.
Synthesis Analysis
There is no specific synthesis analysis available for “Methyl 6-((phenylamino)methyl)picolinate”. However, a related compound, 6-aryl-2-picolinates, has been synthesized by replacing the chlorine atom with a phenyl group at position 6 of 2-picolinic acid herbicides3.Molecular Structure Analysis
The molecular structure of “Methyl 6-((phenylamino)methyl)picolinate” is not readily available. However, Methyl picolinate, a related compound, has a molecular formula of C7H7NO21.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “Methyl 6-((phenylamino)methyl)picolinate”. However, 6-aryl-2-picolinates, a related compound, has been reported to exhibit excellent herbicidal activities3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-((phenylamino)methyl)picolinate” are not readily available. However, Methyl picolinate, a related compound, has a melting point of 19℃, boiling point of 95 °C at 1 mm Hg, and a density of 1.137 g/mL at 25 °C2.Scientific Research Applications
Herbicide Development
- Summary of the Application: Picolinic acid and picolinate compounds, including “Methyl 6-((phenylamino)methyl)picolinate”, are a remarkable class of synthetic auxin herbicides . They have been used as the structural skeleton for the design and synthesis of new compounds with potent herbicidal activity .
- Methods of Application or Experimental Procedures: Using the structural skeleton of picolinate compounds as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes: The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha−1, and it was also safe for corn, wheat, and sorghum at this dosage .
Antimicrobial and Anticancer Research
- Summary of the Application: A series of compounds similar to “Methyl 6-((phenylamino)methyl)picolinate” were synthesized and evaluated in vitro for their antimicrobial and anticancer potential .
- Methods of Application or Experimental Procedures: The compounds were tested for inhibitory activity against Escherichia coli and HCT-116, a colon cancer cell line .
- Results or Outcomes: One of the compounds, 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli . Another compound, 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was more potent than the standard drug 5-fluorouracil against HCT-116 .
Safety And Hazards
The safety and hazards of “Methyl 6-((phenylamino)methyl)picolinate” are not readily available. However, Methyl picolinate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation4.
Future Directions
There is no specific future directions available for “Methyl 6-((phenylamino)methyl)picolinate”. However, the study of related compounds such as 6-aryl-2-picolinates could provide insights into the development of novel synthetic auxin herbicides3.
Please note that the information provided is based on the available data and may not be exhaustive or specific to “Methyl 6-((phenylamino)methyl)picolinate”. For more detailed information, it is recommended to refer to scientific literature or consult with a chemical expert.
properties
IUPAC Name |
methyl 6-(anilinomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSBIFUZHMQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((phenylamino)methyl)picolinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

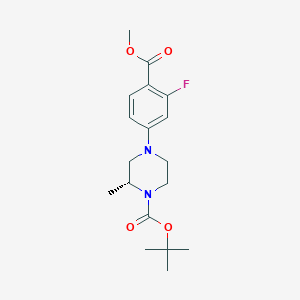
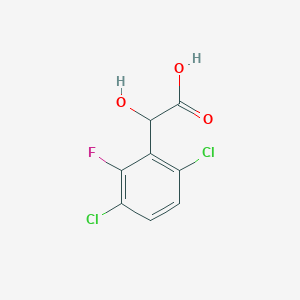
![tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide](/img/structure/B1409046.png)
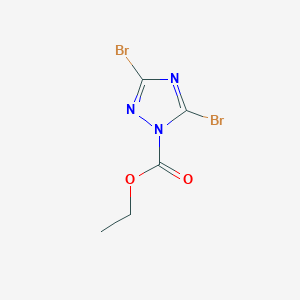
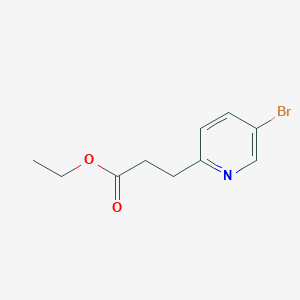
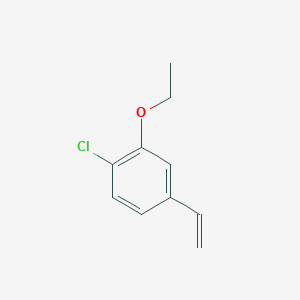
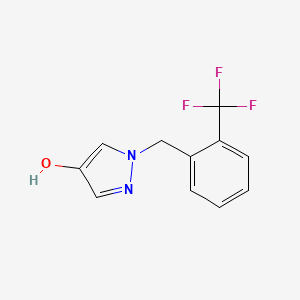
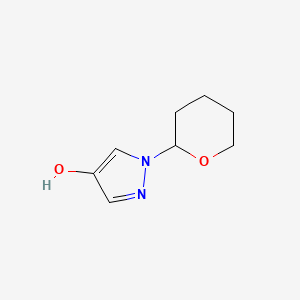
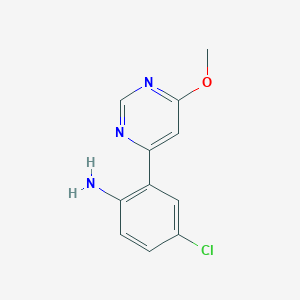
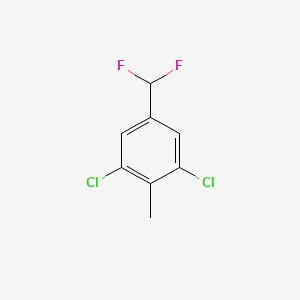
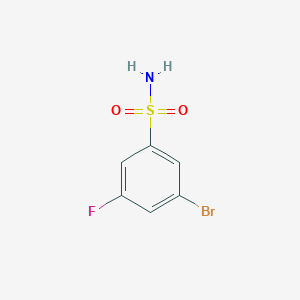
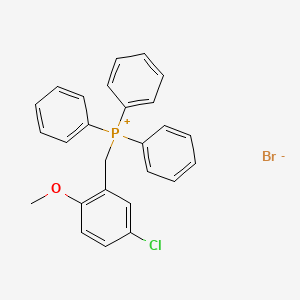
![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)
